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Cat. No.: B1206857 Get Quote

Introduction

Sertraline (SRT), a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the

treatment of depression, obsessive-compulsive disorder, and other anxiety disorders.[1] To

ensure the quality, safety, and efficacy of pharmaceutical products containing Sertraline, it is

crucial to employ stability-indicating analytical methods. These methods are designed to

separate and quantify the active pharmaceutical ingredient (API) from its potential degradation

products that may form under various environmental conditions such as light, heat, and

humidity. According to the International Council for Harmonisation (ICH) guidelines, forced

degradation studies are a critical component in the development of such methods.[1][2]

This document provides detailed application notes and protocols for a stability-indicating High-

Performance Liquid Chromatography (HPLC) method for the analysis of Sertraline.

Application Note: Stability-Indicating HPLC Method
for Sertraline
1. Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with

UV detection to separate Sertraline from its process-related impurities and degradation

products. The chromatographic conditions are optimized to achieve adequate resolution

between the main peak of Sertraline and any potential degradants generated during forced
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degradation studies. The method is validated according to ICH Q2(R1) guidelines to ensure it is

specific, accurate, precise, linear, and robust.

2. Instrumentation and Materials

Instrumentation:

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or

Photodiode Array (PDA) detector.

Analytical balance

pH meter

Sonicator

Filtration assembly with 0.45 µm membrane filters

Chemicals and Reagents:

Sertraline Hydrochloride reference standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen phosphate (KH2PO4) (AR grade)

Orthophosphoric acid (OPA) (AR grade)

Water (HPLC grade)

Hydrochloric acid (HCl) (AR grade)

Sodium hydroxide (NaOH) (AR grade)

Hydrogen peroxide (H2O2) (30%, AR grade)

3. Chromatographic Conditions
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The following table summarizes a set of typical chromatographic conditions for the analysis of

Sertraline. Method optimization may be required based on the specific instrument and column

used.

Parameter Condition

Column
ZORBAX RX C8 (250 mm x 4.6 mm, 5 µm) or

equivalent[3][4]

Mobile Phase
50mM KH2PO4 buffer : Methanol (43:57, v/v).

Adjusted to pH 2.5 with H3PO4[3][4]

Flow Rate 1.0 mL/min[3][4]

Detection Wavelength 215 nm[3][4]

Column Temperature Ambient or 30 °C

Injection Volume 20 µL

Run Time Approximately 15 minutes

Alternative conditions have also been reported, such as using a mobile phase of methanol and

water (75:25, v/v) with UV detection at 273 nm.[5]

Experimental Protocols
Protocol 1: Preparation of Solutions

Buffer Preparation (50mM KH2PO4, pH 2.5):

Weigh 6.8 g of KH2PO4 and dissolve in 1000 mL of HPLC grade water.

Adjust the pH to 2.5 using diluted orthophosphoric acid.

Filter the buffer solution through a 0.45 µm membrane filter.

Mobile Phase Preparation:

Mix the prepared buffer and methanol in the ratio of 43:57 (v/v).
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Degas the mobile phase by sonication for 10-15 minutes before use.

Standard Stock Solution Preparation (e.g., 100 µg/mL):

Accurately weigh about 10 mg of Sertraline HCl reference standard into a 100 mL

volumetric flask.

Dissolve and dilute to volume with the mobile phase.

Sample Preparation (from tablets):

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a quantity of the powder equivalent to 10 mg of Sertraline and transfer it

to a 100 mL volumetric flask.

Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete

dissolution.

Make up the volume with the mobile phase and mix well.

Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating

nature of the method.[1] A stock solution of Sertraline (e.g., 1000 µg/mL) is typically used for

these studies.

Acid Hydrolysis:

To 5 mL of Sertraline stock solution, add 5 mL of 0.1 M HCl.

Reflux the solution at 80°C for a specified period (e.g., 2 hours).

Cool the solution to room temperature and neutralize with 0.1 M NaOH.

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
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Base Hydrolysis:

To 5 mL of Sertraline stock solution, add 5 mL of 0.1 M NaOH.

Reflux the solution at 80°C for a specified period (e.g., 2 hours).

Cool the solution to room temperature and neutralize with 0.1 M HCl.

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Oxidative Degradation:

To 5 mL of Sertraline stock solution, add 5 mL of 3% H2O2.

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected

from light.

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase. Studies

have shown that Sertraline is susceptible to oxidative degradation, leading to the formation

of multiple degradation products.[2][6]

Thermal Degradation:

Keep the Sertraline drug substance in a hot air oven at a specified temperature (e.g.,

105°C) for a defined period (e.g., 48 hours).

After exposure, allow the sample to cool to room temperature.

Prepare a solution of approximately 100 µg/mL in the mobile phase. Research indicates

that Sertraline is generally stable under thermal stress conditions.[2][6]

Photolytic Degradation:

Expose the Sertraline drug substance to UV light (e.g., 254 nm) or sunlight for a specified

duration (e.g., 7 days).

Prepare a solution of approximately 100 µg/mL in the mobile phase. Photolytic conditions

are known to cause degradation of Sertraline.[2][6]
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Analysis of Stressed Samples:

Inject the prepared stressed samples into the HPLC system.

Analyze the chromatograms for the appearance of new peaks (degradation products) and

the decrease in the peak area of Sertraline.

Ensure that the degradation products are well-resolved from the Sertraline peak.

Data Presentation
Table 1: System Suitability Parameters

Parameter Acceptance Criteria Typical Result

Tailing Factor (T) T ≤ 2.0 1.25[5]

Theoretical Plates (N) N > 2000 > 3000

% RSD of Peak Areas ≤ 2.0% < 1.0%

Table 2: Summary of Forced Degradation Studies

Stress
Condition

Treatment
Observatio
n

%
Degradatio
n

No. of
Degradants

Resolution
(Rs)

Acid

Hydrolysis

0.1 M HCl,

80°C, 2h

Stable/Minor

Degradation
< 5% 0-1 > 2.0

Base

Hydrolysis

0.1 M NaOH,

80°C, 2h

Stable/Minor

Degradation
< 5% 0-1 > 2.0

Oxidative
3% H2O2,

RT, 24h

Significant

Degradation
10-20% 2[2] > 2.0

Thermal 105°C, 48h Stable < 2% 0 -

Photolytic
UV light, 7

days

Significant

Degradation
15-25% 3[2] > 2.0
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Note: The % degradation and number of degradants are illustrative and can vary based on the

exact experimental conditions. Studies have shown that Sertraline is particularly susceptible to

oxidative and photolytic degradation, while being relatively stable under hydrolytic and thermal

conditions.[2][6]

Table 3: Method Validation Summary

Parameter Range/Criteria Typical Result

Linearity (µg/mL) e.g., 10-150 µg/mL r² > 0.999[7]

Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.5%

Precision (% RSD)

- Intraday ≤ 2.0% < 1.0%

- Interday ≤ 2.0% < 1.5%

LOD (µg/mL) - ~0.1 µg/mL

LOQ (µg/mL) - ~0.3 µg/mL

Robustness No significant change Robust
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Method Development & Optimization
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Method Validation (ICH Q2)

Literature Search & Initial Method Selection

Select Column & Mobile Phase

Optimize Chromatographic Conditions (pH, Flow Rate, Temp)

Perform Acid, Base, Oxidative, Thermal, Photolytic Stress

Apply Optimized Method

Analyze Stressed Samples

Identify Degradation Products

Specificity & Peak Purity

Ensure Resolution

Linearity & Range

Accuracy & Precision

LOD & LOQ

Robustness

Final Stability-Indicating Method

Finalize Method

Click to download full resolution via product page

Caption: Workflow for developing a stability-indicating method.
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Stress Conditions

Sertraline API / Drug Product

Acid Hydrolysis
(e.g., 0.1M HCl, 80°C)

Base Hydrolysis
(e.g., 0.1M NaOH, 80°C)

Oxidation
(e.g., 3% H2O2, RT)

Dry Heat
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Photolytic
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HPLC Analysis of Stressed Samples
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Click to download full resolution via product page

Caption: Experimental workflow for forced degradation studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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